molecular formula C12H13ClN2O2S B8278919 4-Chloro-N-(2,4-dimethoxybenzyl)-1,3-thiazol-2-amine

4-Chloro-N-(2,4-dimethoxybenzyl)-1,3-thiazol-2-amine

Cat. No. B8278919
M. Wt: 284.76 g/mol
InChI Key: AIJCIDOGSBBZDV-UHFFFAOYSA-N
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Patent
US08741934B2

Procedure details

2,4 Dimethoxybenzaldehyde (5 g, 30 mmol, 1 eq), 2-amino-5-chlorothiazole hydrochloride (5.15 g, 30 mmol, 1 eq), Et3N (3.04 g, 30 mmol, 1 eq) and piperidine (31 mg, 0.361 mmol, 0.012 eq) were combined in DCM (100 ml) and the reaction mixture heated to reflux over sieves for 18 hours. The sieves were removed by filtration and the reaction mixture diluted with MeOH (50 ml). Sodium borohydride (5.01 g, 132 mmol, 4.4 eq) was added portionwise and the reaction mixture heated to reflux for 1 hour. The mixture was cooled, quenched with water and the organic solvent evaporated in vacuo. The residue was extracted from water into ethyl acetate, dried over sodium sulphate, filtered and evaporated in vacuo. The crude material was triturated with isopropanol to yield the title compound as a cream solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.15 g
Type
reactant
Reaction Step Two
Name
Quantity
3.04 g
Type
reactant
Reaction Step Three
Quantity
31 mg
Type
reactant
Reaction Step Four
Quantity
5.01 g
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[CH:7][C:4]=1[CH:5]=O.[ClH:13].[NH2:14][C:15]1[S:16][C:17](Cl)=[CH:18][N:19]=1.CCN(CC)CC.N1CCCCC1.[BH4-].[Na+]>C(Cl)Cl>[Cl:13][C:18]1[N:19]=[C:15]([NH:14][CH2:5][C:4]2[CH:7]=[CH:8][C:9]([O:11][CH3:12])=[CH:10][C:3]=2[O:2][CH3:1])[S:16][CH:17]=1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC1=C(C=O)C=CC(=C1)OC
Step Two
Name
Quantity
5.15 g
Type
reactant
Smiles
Cl.NC=1SC(=CN1)Cl
Step Three
Name
Quantity
3.04 g
Type
reactant
Smiles
CCN(CC)CC
Step Four
Name
Quantity
31 mg
Type
reactant
Smiles
N1CCCCC1
Step Five
Name
Quantity
5.01 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux over sieves for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The sieves were removed by filtration
ADDITION
Type
ADDITION
Details
the reaction mixture diluted with MeOH (50 ml)
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
quenched with water
CUSTOM
Type
CUSTOM
Details
the organic solvent evaporated in vacuo
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted from water into ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude material was triturated with isopropanol

Outcomes

Product
Name
Type
product
Smiles
ClC=1N=C(SC1)NCC1=C(C=C(C=C1)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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